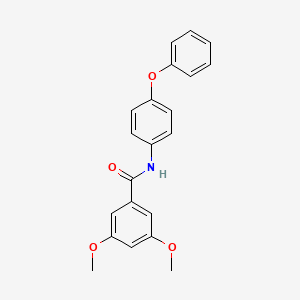
N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. DPA is a member of the diphenylacetamide family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has been studied for its potential applications in medicine and pharmacology. In particular, N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. These effects make N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
作用機序
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition by N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide is thought to underlie its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
In addition to its effects on COX enzymes, N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has been found to affect other biochemical and physiological processes in animal models. For example, N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has been shown to decrease the levels of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has also been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects on COX enzymes and other biochemical and physiological processes have been well characterized. However, there are also some limitations to its use in lab experiments. For example, N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has low solubility in water, which can make it difficult to administer to animals or to use in cell culture studies. Additionally, the effects of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide on human cells and tissues are not well understood, which limits its potential applications in human medicine.
将来の方向性
There are several future directions for research on N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide. One area of interest is the development of new drugs based on the structure of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide. Researchers are exploring modifications to the N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide molecule that could improve its solubility, increase its potency, or target specific COX enzymes. Another area of interest is the investigation of the effects of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide on human cells and tissues. This could lead to the development of new drugs for the treatment of inflammatory diseases in humans. Finally, researchers are also exploring the potential use of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide as a research tool to study the role of COX enzymes and other biochemical and physiological processes in health and disease.
合成法
The synthesis of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide involves the reaction of 3,5-dimethoxyaniline with 2,2-diphenylacetic acid in the presence of a catalyst such as sulfuric acid. The reaction yields N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide as a white crystalline solid, which can be purified through recrystallization. The synthesis of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has been optimized to improve yield and purity, and various modifications to the reaction conditions have been explored to achieve these goals.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-25-19-13-18(14-20(15-19)26-2)23-22(24)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCQIACPSSDIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)




![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5728257.png)

![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)
![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)